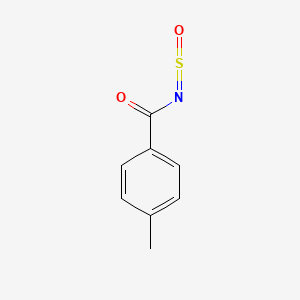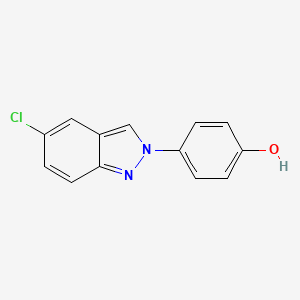
Benzamide, 4-methyl-N-sulfinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-methyl-N-sulfinyl- is a chemical compound with the molecular formula C8H9NO2S It is characterized by the presence of a benzamide core structure with a methyl group and a sulfanylidene group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-methyl-N-sulfinyl- typically involves the condensation of 4-methylbenzoic acid with a suitable amine in the presence of a dehydrating agent. One common method involves the use of thionyl chloride to activate the carboxylic acid group, followed by reaction with an amine to form the benzamide derivative.
Industrial Production Methods: In an industrial setting, the production of Benzamide, 4-methyl-N-sulfinyl- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are selected to facilitate the reaction and minimize by-products.
Types of Reactions:
Oxidation: Benzamide, 4-methyl-N-sulfinyl- can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
Benzamide, 4-methyl-N-sulfinyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mechanism of Action
The mechanism of action of Benzamide, 4-methyl-N-sulfinyl- involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects.
Comparison with Similar Compounds
- 4-Methyl-N-(methyl(4-methylphenyl)oxido-lambda(4)-sulfanylidene)benzenesulfonamide
- 4-Methyl-N-(4-methylphenyl)benzenesulfonamide
- N-(dodecyl(4-methylphenyl)oxido-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide
Comparison: Benzamide, 4-methyl-N-sulfinyl- is unique due to its specific substitution pattern and the presence of the sulfanylidene group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the methyl group also influences its solubility and interaction with biological targets.
Properties
CAS No. |
40014-43-5 |
|---|---|
Molecular Formula |
C8H7NO2S |
Molecular Weight |
181.21 g/mol |
IUPAC Name |
4-methyl-N-sulfinylbenzamide |
InChI |
InChI=1S/C8H7NO2S/c1-6-2-4-7(5-3-6)8(10)9-12-11/h2-5H,1H3 |
InChI Key |
IJPNXIDAOZMAAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N=S=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4-dihydro-2H-pyrimido[2,1-b]benzothiazol-7-amine](/img/structure/B8718336.png)

![Ethyl 2-(6-formylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B8718345.png)
![3-[1-(BENZENESULFONYL)INDOL-5-YL]PROP-2-ENOIC ACID](/img/structure/B8718350.png)


![N-{1-azabicyclo[2.2.2]octan-3-yl}-5-(4-nitrophenyl)furan-2-carboxamide](/img/structure/B8718363.png)




![2-chloro-4-[3-(4-chloro-phenyl)-1H-pyrazol-4-yl]-pyrimidine](/img/structure/B8718398.png)


